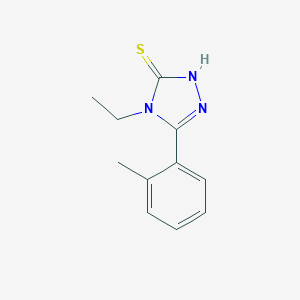

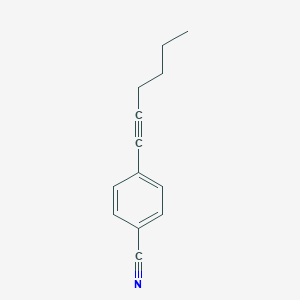

4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

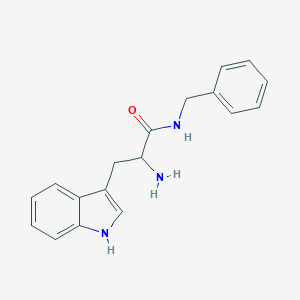

4-Ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This class is known for its diverse range of biological activities and low toxicity, making it a topic of interest in organic chemistry and pharmacology.

Synthesis Analysis

- The synthesis of triazole derivatives, including the compound , typically involves multi-step reactions. Various methods have been explored to achieve the regioselective synthesis of 1,2,4-triazole derivatives, including reactions of 1,2,4-triazole-5-thiones with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides in different solvent media (Tumosienė et al., 2014), (Rajurkar et al., 2016).

Molecular Structure Analysis

- The molecular structure of similar triazole compounds has been characterized using techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations. These studies often reveal stable molecular geometries, intramolecular hydrogen bonding, and specific tautomeric forms (Dolzhenko et al., 2010), (Panini et al., 2014).

Chemical Reactions and Properties

- Triazole derivatives exhibit a variety of chemical reactions, forming different functional groups and structures. They are known to interact with various electrophilic reagents due to their bifunctional nature (Ding et al., 2008).

Physical Properties Analysis

- The physical properties of 1,2,4-triazole derivatives are typically characterized by their crystalline nature, melting points, and solubility in organic solvents. These properties are crucial for understanding their behavior in different environments and applications (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

- The chemical properties of 1,2,4-triazoles are significantly influenced by their molecular structure. They often exhibit antimicrobial, antifungal, and antioxidant activities. These activities are attributed to their ability to interact with biological molecules, possibly through hydrogen bonding and other non-covalent interactions (Tozkoparan et al., 2000), (Sarhan et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

Triazoles, including the 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, are versatile compounds synthesized through various chemical pathways, demonstrating a wide range of chemical properties. The compound has been synthesized in different forms, such as Mannich and Schiff bases, and has been evaluated for its antimicrobial activities. The synthesis involves a series of reactions starting from basic compounds, leading to various derivatives, showcasing the compound's adaptability in chemical reactions (Bayrak et al., 2009). Additionally, the compound has been used as a key intermediate in the synthesis of other chemical entities like triazolo[3,4-b]thiadiazines and triazolo[4,3-b]tetrazines, which further indicates its versatility in chemical synthesis (Abdelrazek et al., 2018).

Antimicrobial and Antioxidative Activities

Compounds derived from 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol have been evaluated for antimicrobial properties. A range of derivatives has been synthesized and tested, revealing good or moderate activity against various microbial strains. This suggests potential applications in developing antimicrobial agents (Bayrak et al., 2009). Moreover, certain derivatives of this compound have shown antioxidative activity, indicating potential use in therapeutic areas related to oxidative stress (Tumosienė et al., 2014).

Pharmacological Applications

Various pharmacological activities have been associated with derivatives of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. Some derivatives have been found to possess anti-inflammatory and analgesic properties, indicating potential medicinal uses. These compounds have been well-characterized and evaluated, showcasing their promise in pharmacological applications (Sujith et al., 2009). Additionally, derivatives have demonstrated the ability to inhibit cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids, suggesting potential applications in cancer treatment (Šermukšnytė et al., 2022).

Inhibition of Corrosion

The compound and its derivatives have been studied for their corrosion inhibition performance. For instance, certain benzimidazole derivatives related to 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol were synthesized and tested as inhibitors for mild steel corrosion. The study provided insights into their efficiency, mechanism of action, and potential applications in protecting industrial materials (Yadav et al., 2013).

Future Directions

properties

IUPAC Name |

4-ethyl-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKZFRVTJOFXHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351490 |

Source

|

| Record name | 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174574-01-7 |

Source

|

| Record name | 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

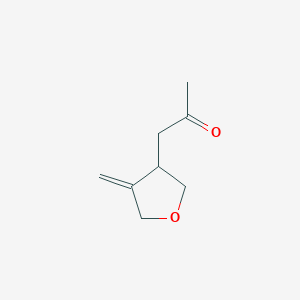

![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)

![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)

![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)